molecular formula C19H14Br3NO2 B11711983 N-(2,2,2-Tribromo-1-(1-naphthyloxy)ethyl)benzamide

N-(2,2,2-Tribromo-1-(1-naphthyloxy)ethyl)benzamide

Cat. No.: B11711983
M. Wt: 528.0 g/mol
InChI Key: LITLOTGPJXVKSS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Tribromo-1-(1-naphthyloxy)ethyl)benzamide typically involves the reaction of 1-naphthol with 2,2,2-tribromoethanol in the presence of a base to form the naphthyloxyethyl intermediate. This intermediate is then reacted with benzoyl chloride to yield the final product . The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like pyridine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the brominated intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Tribromo-1-(1-naphthyloxy)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the amide bond would yield 2,2,2-tribromo-1-(1-naphthyloxy)ethanol and benzoic acid .

Mechanism of Action

The mechanism of action of N-(2,2,2-Tribromo-1-(1-naphthyloxy)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The tribromoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The naphthyloxy group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,2-Tribromo-1-(1-naphthyloxy)ethyl)benzamide is unique due to its combination of a tribromoethyl group and a naphthyloxy group attached to a benzamide core.

Properties

Molecular Formula

C19H14Br3NO2

Molecular Weight

528.0 g/mol

IUPAC Name

N-(2,2,2-tribromo-1-naphthalen-1-yloxyethyl)benzamide

InChI

InChI=1S/C19H14Br3NO2/c20-19(21,22)18(23-17(24)14-8-2-1-3-9-14)25-16-12-6-10-13-7-4-5-11-15(13)16/h1-12,18H,(H,23,24)

InChI Key

LITLOTGPJXVKSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)OC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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